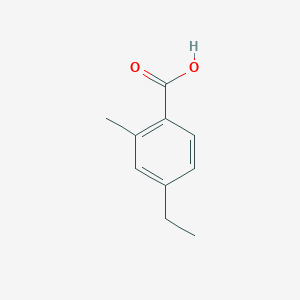

4-Ethyl-2-methylbenzoic acid

Übersicht

Beschreibung

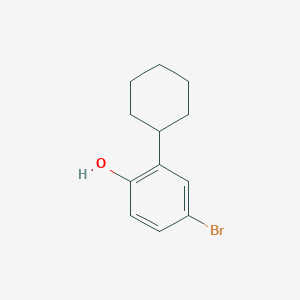

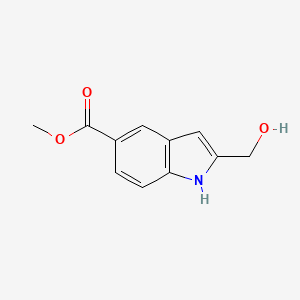

“4-Ethyl-2-methylbenzoic acid” is a derivative of benzoic acid, which is an aromatic carboxylic acid. It has a benzene ring substituted with an ethyl group, a methyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

“this compound” would be expected to undergo reactions typical of aromatic carboxylic acids. These could include electrophilic aromatic substitution reactions and reactions of the carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

An efficient and cost-effective synthesis method for a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent, was developed starting from a compound closely related to 4-Ethyl-2-methylbenzoic acid. This synthesis involves alkylating 2-hydroxy-4-methylbenzoic acid with ethyl bromide, showcasing the utility of such compounds in creating medically relevant molecules (M. Salman et al., 2002).

Development of Novel Compounds

Research on similar benzoic acid derivatives led to the synthesis of novel compounds like ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, starting from 4-methylbenzoic acid. This highlights the role of such compounds in generating new molecules with potential applications in various fields (D. Ding & G. Yan, 2012).

Chemical and Physical Properties Studies

Quantum chemical studies on substituted benzoic acids, including those similar to this compound, provide insights into the dissociation and dimerization behaviors of these compounds. Such studies are crucial for understanding the fundamental properties that dictate their reactivity and stability (M. Sainsbury, 1975).

Environmental and Analytical Chemistry

Investigations into the solubility, degradation, and analysis of parabens, which are esters of 4-hydroxybenzoic acid, shed light on the environmental fate and analytical detection methods of structurally similar compounds. This research contributes to our understanding of how such compounds interact with the environment and how they can be detected and quantified in various matrices (R. Shija et al., 1992; Shurui Cao et al., 2013).

Biological Activities

Studies on benzoic acid derivatives from natural sources, like the aerial parts of Stocksia brahuica, have led to the isolation of compounds that contribute to understanding the biological activities and potential therapeutic applications of these molecules (Z. Ali et al., 1998).

Wirkmechanismus

Target of Action

It is structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid) that targets prostaglandin synthetase receptors cox-1 and cox-2 .

Mode of Action

Based on its structural similarity to mefenamic acid, it may also bind to the prostaglandin synthetase receptors cox-1 and cox-2, inhibiting the action of prostaglandin synthetase . This inhibition can reduce the symptoms of pain and inflammation.

Biochemical Pathways

If it acts similarly to mefenamic acid, it could affect the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .

Pharmacokinetics

Its molecular weight (1361479 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

If it acts similarly to mefenamic acid, it could reduce inflammation and pain by inhibiting the production of prostaglandins .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNUZPKCLVIBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)